2-Cyano-5-(4-hydroxyphenyl)thiophene

描述

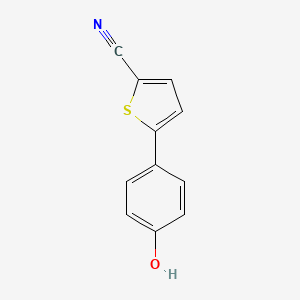

2-Cyano-5-(4-hydroxyphenyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a cyano group at position 2 and a 4-hydroxyphenyl group at position 5 (Figure 1). The thiophene core provides aromatic stability, while the substituents confer distinct electronic and steric properties. These structural attributes position the compound as a candidate for applications in medicinal chemistry, particularly in anticancer and antimicrobial research .

属性

分子式 |

C11H7NOS |

|---|---|

分子量 |

201.25 g/mol |

IUPAC 名称 |

5-(4-hydroxyphenyl)thiophene-2-carbonitrile |

InChI |

InChI=1S/C11H7NOS/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-6,13H |

InChI 键 |

CUNUBXOVDZSLJS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C#N)O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Thiophene Derivatives

Compound 4b (N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide)

- Substituents: Chloroacetamido, cyano (position 4), methyl.

- Activity : Demonstrates synergistic cytotoxicity with sorafenib in HepG2 cells, reducing IC50 from 3.9 µM to 0.5 µM. The chloroacetamido group likely enhances electrophilicity, facilitating interactions with cellular thiols or kinases .

- Key Difference: The cyano group at position 4 (vs. position 2 in the target compound) may alter electron distribution, affecting binding affinity.

Thiophene Fentanyl Hydrochloride

- Substituents : Thiophene ring fused with opioid pharmacophores.

- Activity : Acts as a potent analgesic via µ-opioid receptor agonism. The thiophene moiety here contributes to lipophilicity, enhancing blood-brain barrier penetration .

- Key Difference : The target compound lacks opioid structural motifs, suggesting divergent therapeutic applications.

C18H13ClN6O2S (4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone)

- Substituents: Chlorobenzylidene hydrazine, thiadiazin, sydnone.

- Activity: Not explicitly reported, but the thiadiazin ring may confer antimicrobial or anti-inflammatory properties .

- Key Difference : The absence of a thiophene ring in this compound limits direct comparison but highlights the versatility of sulfur-containing heterocycles.

Cytotoxicity and Anticancer Potential

A comparative table of cytotoxicity data for select thiophene derivatives is provided below:

*IC50 achieved in combination with sorafenib.

However, the absence of direct cytotoxicity data necessitates further experimental validation.

Spectroscopic Characterization

- IR/NMR Trends: The cyano group in the target compound would show a sharp IR peak near 2200 cm⁻¹, while the 4-hydroxyphenyl group would exhibit broad O–H stretching (~3200 cm⁻¹). This contrasts with compound 4b’s chloroacetamido N–H stretches (~3300 cm⁻¹) and C=O peaks (~1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。